molecular formula C9H16N2O2 B13109631 (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine

(S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine

Cat. No.: B13109631
M. Wt: 184.24 g/mol
InChI Key: QVGDKBMGPDFUDM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine is an organic compound belonging to the pyrazine family Pyrazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethoxy-2-propylpyrazine with a suitable cyclizing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like high-performance liquid chromatography (HPLC) for purification. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dimethoxy-2-propylpyrazine
  • 2,5-dimethoxypyrazine
  • 2-propylpyrazine

Uniqueness

(S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

(2S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine

InChI

InChI=1S/C9H16N2O2/c1-4-5-7-9(13-3)10-6-8(11-7)12-2/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

QVGDKBMGPDFUDM-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@H]1C(=NCC(=N1)OC)OC

Canonical SMILES

CCCC1C(=NCC(=N1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.